molecular formula C10H11ClF3NO2 B6181106 methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride CAS No. 2613388-56-8

methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride

Cat. No.: B6181106
CAS No.: 2613388-56-8
M. Wt: 269.6
InChI Key:
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Description

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is an organic compound with the molecular formula C10H11ClF3NO2. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride typically involves multiple steps. One common method includes the following steps:

    Acylation: The starting material, 2-chloro-5-trifluoromethylaniline, undergoes acylation to form an intermediate.

    Methylation: The intermediate is then methylated to introduce the methyl group.

    Hydrogenation: The product is subjected to hydrogenation to reduce any nitro groups to amino groups.

    Hydrolysis: Finally, the compound is hydrolyzed to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(trifluoromethyl)benzoate
  • 2-Methyl-3-(trifluoromethyl)aniline
  • Ethyl 2-amino-4-trifluoromethylbenzoate

Uniqueness

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is unique due to the presence of both the trifluoromethyl group and the amino group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

2613388-56-8

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.6

Purity

95

Origin of Product

United States

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